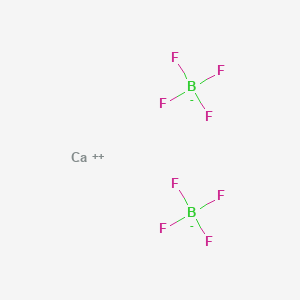

Calcium tetrafluoroborate

説明

Synthesis Analysis

The synthesis of calcium tetrafluoroborate involves several methods, including the electrolysis of calcium fluoride-containing tetrafluoroborate melts. These electrolytes are viable for the electrochemical production of fluorine, showcasing the importance of calcium tetrafluoroborate in facilitating such reactions (Mamantov & Laher, 1989).

Molecular Structure Analysis

Understanding the molecular structure of calcium tetrafluoroborate is crucial for exploring its reactivity and properties. Research indicates that calcium compounds, including those related to tetrafluoroborate, exhibit various coordination geometries that influence their chemical behavior and stability (Fischer et al., 2006).

Chemical Reactions and Properties

Calcium tetrafluoroborate participates in a range of chemical reactions, demonstrating its reactivity and utility in synthesizing new compounds. For instance, it can be used in the formation of fluoride-containing coordination compounds, a process that highlights its versatility in chemistry (Reedijk, 1982).

科学的研究の応用

Electrochemical Production of Fluorine : Mamantov and Laher (1989) explored the use of tetrafluoroborate melts as electrolytes for producing fluorine electrochemically. They found that the oxidation of BF4- or F- at pyrolytic graphite electrodes resulted in fluorine gas production. Moreover, they observed that calcium could be reduced at cathodes made of tin or zinc, highlighting the potential of tetrafluoroborate in electrochemical processes (Mamantov & Laher, 1989).

Improvement in Lithium-Ion Batteries : Prabakar, Sohn, and Pyo (2019) reported the use of calcium tetrafluoroborate as an electrolyte additive in lithium-ion batteries (LIBs). They found that even at low concentrations, it significantly improved the reversible capacities of graphite anodes at high rates. This study suggests that calcium tetrafluoroborate can be instrumental in enhancing the performance of LIBs (Prabakar, Sohn, & Pyo, 2019).

Tetrafluoroborate Decomposition and Fluoride Removal : Joo and Kim (2013) conducted research on the decomposition of tetrafluoroborate and the removal of fluoride using aluminum. This study is particularly relevant in the context of improving the efficiency of wastewater treatment processes involving tetrafluoroborate and fluoride (Joo & Kim, 2013).

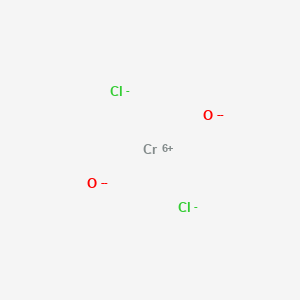

Wastewater Treatment : Wada et al. (2016) developed a method to treat wastewater containing tetrafluoroboric acid-hexavalent chromium. They utilized aluminum sulfate and calcium hydroxide to decompose tetrafluoroboric acid, highlighting the potential of calcium tetrafluoroborate in advanced wastewater treatment (Wada et al., 2016).

Formation and Decomposition in Presence of Aluminum : Katagiri et al. (2010) studied the formation and decomposition of tetrafluoroborate ions in solutions containing aluminum. They proposed a method for removing fluoride in the form of BF4−, using aluminum, which could be applied to flue gas desulfurization plant wastewater treatment (Katagiri et al., 2010).

Sol-Gel Synthesis of Mesoporous Silica : Okabe et al. (2004) found that tetrafluoroborate ion (BF4-) serves as an effective promoter for the hydrolytic condensation of alkoxysilanes, aiding in the production of thermally stable mesoporous silica. This demonstrates its role in materials science and nanotechnology (Okabe et al., 2004).

Safety And Hazards

特性

IUPAC Name |

calcium;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ca/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLNCCJTKRTQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CaF8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929994 | |

| Record name | Calcium bis[tetrafluoridoborate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium tetrafluoroborate | |

CAS RN |

13814-93-2, 15978-68-4 | |

| Record name | Calcium tetrafluoroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis[tetrafluoridoborate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)